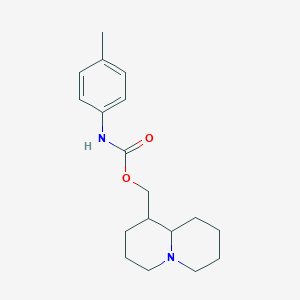
2-(4-ethoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine, commonly known as EDPBO, is a heterocyclic compound that has been widely studied for its potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. EDPBO has a unique molecular structure that makes it a promising candidate for the development of new drugs and materials. In
Mécanisme D'action
The mechanism of action of EDPBO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. EDPBO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
EDPBO has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that EDPBO exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. In addition, EDPBO has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EDPBO in lab experiments is its high purity and stability. EDPBO can be easily synthesized and purified to a high degree of purity using standard purification techniques. In addition, EDPBO exhibits a wide range of biological activities, making it a versatile compound for use in various types of experiments. However, one of the limitations of using EDPBO is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on EDPBO. One area of research is the development of new drugs based on the structure of EDPBO. Researchers are currently exploring the potential of EDPBO as a lead compound for the development of new anti-inflammatory and anticancer drugs. Another area of research is the development of new materials based on the structure of EDPBO. Researchers are currently exploring the potential of EDPBO as a building block for the synthesis of new polymers and liquid crystals. Finally, researchers are also investigating the mechanism of action of EDPBO in more detail, in order to gain a better understanding of its biological activities and potential applications.
Applications De Recherche Scientifique
EDPBO has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of EDPBO is in the development of new drugs. EDPBO has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been found to be effective against various bacterial and fungal infections. In addition, EDPBO has been used as a building block for the synthesis of new materials, such as polymers and liquid crystals.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO2/c1-2-30-24-19-17-21(18-20-24)27-29-26-16-10-9-15-25(26)28(31-27,22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20,27,29H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTINMYMNWOFNNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4294259.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4294266.png)
![3-methyl-12-(2-methylphenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4294293.png)
![12-biphenyl-4-yl-3-methyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4294305.png)
![13-{4-[(2-fluorobenzyl)oxy]phenyl}-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one](/img/structure/B4294307.png)
![1-{4-[(2-fluorobenzyl)oxy]phenyl}-3-pyridin-3-ylbenzo[f]quinoline](/img/structure/B4294315.png)
![N-butyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B4294323.png)
![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B4294346.png)
![5-chloro-2-{[(5,6-dinitro-1H-benzimidazol-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B4294352.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4294354.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4294357.png)

![3-{4-[chloro(difluoro)methoxy]phenyl}-N-(2-chlorophenyl)-2-(methylimino)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4294370.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B4294376.png)